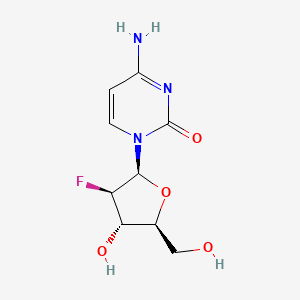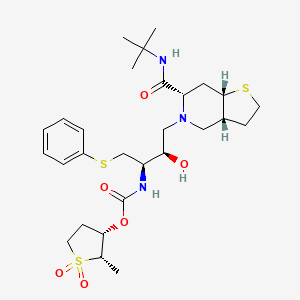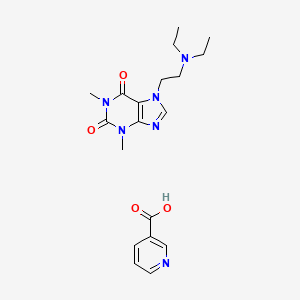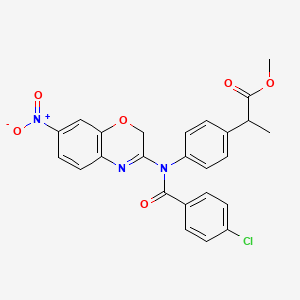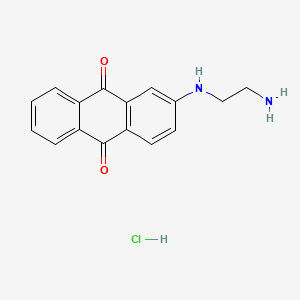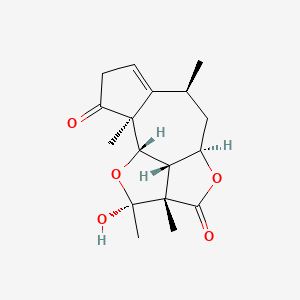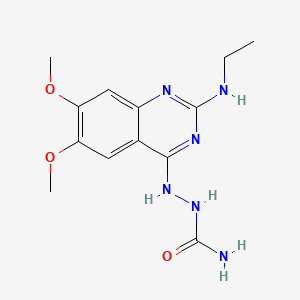
Hydrazinecarboxamide, 2-(2-(ethylamino)-6,7-dimethoxy-4-quinazolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, with various functional groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Attachment of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions using ethylamine.
Formation of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the intermediate compound with hydrazine and a suitable carboxylic acid derivative to form the hydrazinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylamine in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Methylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide
- 2-(2-(Propylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide
- 2-(2-(Butylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide
Uniqueness
2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethylamino group, in particular, can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
134749-35-2 |
|---|---|
Formule moléculaire |
C13H18N6O3 |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
[[2-(ethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]urea |
InChI |
InChI=1S/C13H18N6O3/c1-4-15-13-16-8-6-10(22-3)9(21-2)5-7(8)11(17-13)18-19-12(14)20/h5-6H,4H2,1-3H3,(H3,14,19,20)(H2,15,16,17,18) |
Clé InChI |
KDPJTIXABOWVBU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


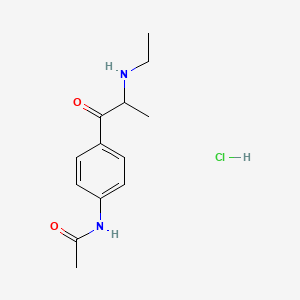
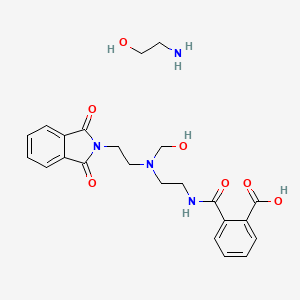
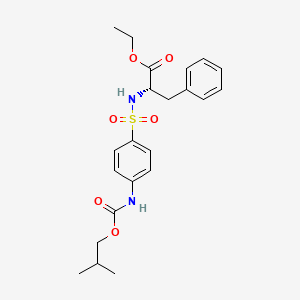
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
